molecular formula C14H14N2O4S4 B11524230 3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid

3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid

Cat. No.: B11524230
M. Wt: 402.5 g/mol
InChI Key: WFDCJWFAOPTBSO-QBFSEMIESA-N
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Description

3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid is a complex organic compound that features a unique combination of thiazolidine, benzothiazole, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine and benzothiazole intermediates, which are then coupled under specific conditions to form the final product. Key steps include:

    Formation of Thiazolidine Intermediate: This involves the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Synthesis of Benzothiazole Intermediate: This is achieved by the cyclization of ortho-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The thiazolidine and benzothiazole intermediates are coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), under an inert atmosphere to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Sulfonate esters or amides.

Scientific Research Applications

3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors or ion channels, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-oxo-2-thioxo-1,3-thiazolidine: Shares the thiazolidine core structure.

    1,3-benzothiazole: Contains the benzothiazole moiety.

    Propane-1-sulfonic acid: Features the sulfonic acid functional group.

Uniqueness

3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O4S4

Molecular Weight

402.5 g/mol

IUPAC Name

3-[(2Z)-2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonic acid

InChI

InChI=1S/C14H14N2O4S4/c1-15-12(17)11(23-14(15)21)13-16(7-4-8-24(18,19)20)9-5-2-3-6-10(9)22-13/h2-3,5-6H,4,7-8H2,1H3,(H,18,19,20)/b13-11-

InChI Key

WFDCJWFAOPTBSO-QBFSEMIESA-N

Isomeric SMILES

CN1C(=O)/C(=C/2\N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)SC1=S

Origin of Product

United States

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